molecular formula C11H13BrN2O3S B15054950 tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1799439-20-5

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B15054950
CAS No.: 1799439-20-5
M. Wt: 333.20 g/mol
InChI Key: AQUGAGRITYCJDL-UHFFFAOYSA-N
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Description

This compound (CAS 365996-06-1, molecular formula C₁₁H₁₅BrN₂O₂S) is a brominated thiazolo-pyridine derivative with a tert-butyl carbamate protecting group. Its core structure features a fused thiazole and dihydropyridine ring system, with a bromine substituent at position 2 and a ketone at position 5. It serves as a key intermediate in pharmaceutical synthesis, particularly for introducing functional groups via nucleophilic substitution or cross-coupling reactions .

Properties

CAS No.

1799439-20-5

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.20 g/mol

IUPAC Name

tert-butyl 2-bromo-7-oxo-4,6-dihydro-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6(15)8-7(5-14)18-9(12)13-8/h4-5H2,1-3H3

InChI Key

AQUGAGRITYCJDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=C(S2)Br

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound exhibits the following properties:

  • Molecular formula : $$ \text{C}{11}\text{H}{15}\text{Br}\text{N}2\text{O}2\text{S} $$
  • Molecular weight : 319.22 g/mol
  • Appearance : White crystalline solid
  • LCMS data : $$ m/z = 318.9/320.9 \, (\text{[M+H]}^+) $$, reflecting bromine’s isotopic signature.
Table 1: Physicochemical Properties
Property Value
CAS Number 365996-06-1
Melting Point Not reported
Solubility Soluble in dichloromethane (DCM)
Stability Stable under inert conditions

Classical Synthesis Route

Diazotization-Bromination Strategy

The primary synthetic route involves the bromination of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate via a Sandmeyer-type reaction.

Reaction Protocol
  • Reagents :

    • Tert-butyl nitrite (1.24 g, 12 mmol)
    • Copper(II) bromide ($$ \text{CuBr}_2 $$, 1.78 g, 8 mmol)
    • Dichloromethane (DCM, 30 mL)
  • Procedure :

    • Dissolve the amino precursor (2.0 g, 7.84 mmol) in DCM at 0°C.
    • Add tert-butyl nitrite and $$ \text{CuBr}_2 $$ sequentially.
    • Stir at 0°C for 3 hours.
    • Monitor reaction completion via LCMS.
    • Evaporate solvent and purify by column chromatography (44% yield).
Mechanistic Insights

The reaction proceeds through diazonium intermediate formation (Figure 1):

  • Diazotization : Tert-butyl nitrite nitrosates the amine, generating a diazonium salt.
  • Bromide Displacement : $$ \text{CuBr}_2 $$ mediates bromide substitution, releasing nitrogen gas.

$$
\text{R-NH}2 \xrightarrow{\text{t-BuONO}} \text{R-N}2^+ \xrightarrow{\text{CuBr}_2} \text{R-Br}
$$

Optimization and Scalability

Yield Enhancement Strategies

The moderate yield (44%) suggests opportunities for optimization:

  • Temperature Control : Prolonged cooling (-5°C to 5°C) may suppress side reactions.
  • Catalyst Screening : Alternative copper sources (e.g., $$ \text{CuBr} $$) could improve efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) might accelerate reaction kinetics.
Table 2: Comparative Reaction Conditions
Parameter Reported Protocol Proposed Modification
Temperature 0°C -5°C
Catalyst $$ \text{CuBr}_2 $$ $$ \text{CuBr} $$
Solvent DCM Acetonitrile

Applications in Medicinal Chemistry

Role in Smoothened Receptor Antagonism

The brominated product serves as a precursor to tetrahydrothiazolopyridines, which exhibit nanomolar affinity for the Smo receptor—a Hedgehog signaling pathway target in oncology.

Case Study: EPZ-6438 Analogues

In WO2015/200677, Epizyme, Inc. utilized this intermediate to develop inhibitors of EZH2 methyltransferase, demonstrating its versatility in epigenetic drug discovery.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Reactions: Products include substituted thiazolo[5,4-c]pyridines with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and reduced thiazolo[5,4-c]pyridines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.

Biology

The compound has potential applications in the development of biologically active molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound can be used in the synthesis of drug candidates. Its unique structure allows for the exploration of new pharmacophores.

Industry

The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name (CAS) Core Structure Substituents Purity (%) Key Applications
Target Compound (365996-06-1) Thiazolo[5,4-c]pyridine 2-Br, 7-Oxo 98 Nucleophilic substitution, cross-coupling
[4,5-c] Isomer (1253654-37-3) Thiazolo[4,5-c]pyridine 2-Br 98 Limited reports in drug synthesis
Amino Derivative (365996-05-0) Thiazolo[5,4-c]pyridine 2-NH₂ 98 PROTAC intermediates
Benzo-fused Analog (1251009-79-6) Benzo[d]thiazole 2-Br N/A Structural studies

Key Research Findings

  • Reactivity: The bromine atom in the target compound enables Suzuki-Miyaura couplings, while the amino variant (CAS 365996-05-0) is used in amide bond formation .
  • Stability: The 7-oxo group in the target compound may enhance crystallinity compared to non-oxo analogs, as inferred from SHELX refinement trends .
  • Synthetic Utility : Positional isomerism ([5,4-c] vs. [4,5-c]) significantly affects reaction outcomes in heterocyclic chemistry .

Biological Activity

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic compound characterized by its unique thiazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The presence of functional groups such as bromine and carbonyl enhances its reactivity and biological profile.

The molecular formula of this compound is C11H13BrN2O3S, with a molecular weight of 333.20 g/mol. Its structural features contribute to its potential interactions with biological systems.

PropertyValue
Molecular FormulaC11H13BrN2O3S
Molecular Weight333.20 g/mol
CAS Number365996-06-1
Boiling PointNot available

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine have exhibited significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can act as effective antibacterial agents against various pathogens. The specific compound's interaction with bacterial membranes may disrupt their integrity, leading to cell death.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that thiazolo-pyridine derivatives can induce cytotoxic effects in cancer cell lines such as MCF-7 (human breast cancer) and Bel-7402 (human liver cancer). The mechanism of action may involve the inhibition of specific cellular pathways crucial for cancer cell proliferation.

The biological activity of tert-butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Interaction with Receptors : This compound acts as an antagonist for the smoothened (SMO) receptor, which is critical in the Hedgehog signaling pathway implicated in various cancers.

Study on Anticancer Activity

A study published in a medicinal chemistry journal evaluated the cytotoxic effects of various thiazolo-pyridine derivatives against MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin, suggesting enhanced potency against breast cancer cells .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiazole derivatives against a panel of pathogenic bacteria. The findings revealed that compounds with similar structures to tert-butyl 2-bromo-7-oxo exhibited broad-spectrum antibacterial activity, outperforming conventional antibiotics such as chloramphenicol .

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